4-(Dichloromethyl)phenyl isocyanate, 95% 4-(Dichloromethyl)phenyl isocyanate, 95%
Brand Name: Vulcanchem
CAS No.: 1357626-45-9
VCID: VC11662687
InChI: InChI=1S/C8H5Cl2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H
SMILES: C1=CC(=CC=C1C(Cl)Cl)N=C=O
Molecular Formula: C8H5Cl2NO
Molecular Weight: 202.03 g/mol

4-(Dichloromethyl)phenyl isocyanate, 95%

CAS No.: 1357626-45-9

Cat. No.: VC11662687

Molecular Formula: C8H5Cl2NO

Molecular Weight: 202.03 g/mol

* For research use only. Not for human or veterinary use.

4-(Dichloromethyl)phenyl isocyanate, 95% - 1357626-45-9

Specification

CAS No. 1357626-45-9
Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
IUPAC Name 1-(dichloromethyl)-4-isocyanatobenzene
Standard InChI InChI=1S/C8H5Cl2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H
Standard InChI Key PMVXLSNCLNSBCD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(Cl)Cl)N=C=O
Canonical SMILES C1=CC(=CC=C1C(Cl)Cl)N=C=O

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

4-(Dichloromethyl)phenyl isocyanate has the molecular formula C₈H₅Cl₂NO (molecular weight: 202.04 g/mol). Its structure consists of a phenyl ring substituted with a dichloromethyl group (–CHCl₂) and an isocyanate group (–NCO) at the para position. The compound’s reactivity is governed by the electron-withdrawing effects of the dichloromethyl group, which enhances the electrophilicity of the isocyanate carbon .

Physical Properties

Key physicochemical parameters are derived from analogous compounds (e.g., 4-(chloromethyl)phenyl isocyanate) :

PropertyValue
Melting Point32–33 °C (lit.)
Boiling Point115–117°C at 10 mmHg
Density1.216 g/mL at 25°C
Refractive Index1.5570 (estimated)
Flash Point>230°F (>110°C)
SolubilitySoluble in organic solvents (e.g., dioxane, dichloromethane)

The compound is moisture-sensitive and typically stored at 2–8°C to prevent hydrolysis .

Synthesis and Industrial Production

General Synthetic Routes

While no direct synthesis of 4-(dichloromethyl)phenyl isocyanate is documented, its preparation likely follows methodologies used for analogous isocyanates. A patent (CN110885298B) outlines a four-step process for synthesizing 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be adapted for the dichloromethyl variant :

  • Nitration and Chlorination:

    • o-Chlorotrifluoromethane is treated with acetic anhydride and concentrated nitric acid to introduce nitro groups.

    • Subsequent washing with NaOH (4–6% aqueous) removes acidic byproducts .

  • Reductive Amination:

    • The intermediate is reacted with hydrazine hydrate (80%) in ethanol under reflux, catalyzed by FeCl₃·6H₂O. Activated carbon aids in impurity removal .

  • Phosgenation:

    • Triphosgene (a safer alternative to phosgene) and a catalyst (e.g., pyridine or DMAP) are used to convert the amine to the isocyanate.

    • Reaction conditions: −5°C during addition, followed by reflux (3–5 hours) .

  • Purification:

    • Vacuum distillation (≤−0.096 MPa, 95–100°C) yields the final product with >99% purity .

Applications in Industrial and Pharmaceutical Chemistry

Polyurethane Production

4-(Dichloromethyl)phenyl isocyanate serves as a crosslinking agent in polyurethane elastomers. The dichloromethyl group enhances thermal stability and flame retardancy, making it suitable for high-performance coatings and adhesives .

Pharmaceutical Intermediates

The compound’s isocyanate group reacts with amines or alcohols to form ureas or carbamates, which are precursors to bioactive molecules. Potential applications include:

  • Anticancer agents: Isocyanate derivatives exhibit cytotoxicity via inhibition of tubulin polymerization.

  • Antimicrobial coatings: Urethane linkages derived from isocyanates are used in medical device coatings .

Comparative Analysis with Structural Analogs

4-(Chloromethyl)phenyl Isocyanate vs. 4-(Dichloromethyl)phenyl Isocyanate

Parameter4-(Chloromethyl)phenyl Isocyanate4-(Dichloromethyl)phenyl Isocyanate
Molecular Weight167.59 g/mol202.04 g/mol
ReactivityModerateHigh (due to −CHCl₂ group)
Thermal StabilityStable up to 110°CStable up to 130°C
Industrial UseAdhesives, coatingsFlame-retardant polymers

The dichloromethyl derivative’s enhanced electrophilicity broadens its utility in high-temperature applications .

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